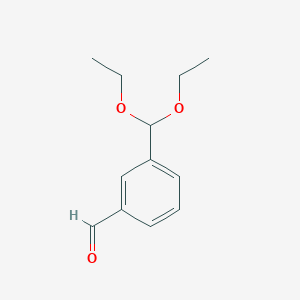

3-(Diethoxymethyl)benzaldehyde

Description

Significance as a Versatile Synthetic Precursor

The strategic importance of 3-(Diethoxymethyl)benzaldehyde lies in its bifunctionality. The molecule possesses both a reactive aldehyde group and a stable acetal (B89532). angenechemical.com This dual nature makes it an invaluable building block for the creation of a wide array of intricate organic molecules, including those with applications in pharmaceuticals and materials science. angenechemical.com

One of the primary applications of this compound is as a precursor in the synthesis of more complex molecules. For instance, it is a key starting material in the creation of various heterocyclic compounds. Research has demonstrated its use in the one-pot synthesis of terpyridinebenzaldehyde isomers, a process noted for its operational simplicity and high yields under mild, environmentally friendly conditions. researchgate.net

The diethoxymethyl group can be selectively deprotected under acidic conditions to reveal the aldehyde, which can then participate in a variety of reactions. smolecule.com This controlled reactivity is essential for the sequential construction of complex molecular architectures.

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in this compound is on an upward trajectory, driven by its utility in the synthesis of novel compounds with potential biological and material applications. A notable area of research involves its use in the synthesis of kinase inhibitors for potential therapeutic applications. For example, it has been used as a precursor in the development of dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia. nih.gov

Furthermore, its role in the synthesis of photochromic compounds has been explored. It has been used in three-component reactions to produce 1,3-diazabicyclo[3.1.0]hex-3-enes, a class of compounds with interesting light-responsive properties. researchgate.net The compound's utility also extends to the synthesis of PARP (poly(ADP-ribose)polymerase) inhibitors, which are of interest in cancer therapy. google.com

The versatility of this compound is further highlighted by its application in the synthesis of arylvinylpyrimidines, which are being investigated for their luminescent and optical properties. rsc.org In these syntheses, the diethoxymethyl group serves as a masked aldehyde that can be deprotected in a later step to yield the desired formyl-substituted product. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584509 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150990-60-6 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Diethoxymethyl Benzaldehyde and Its Derivatives

Optimized Acetalization Protocols for Benzaldehyde (B42025) Derivatives

Acetalization is a fundamental reaction for the protection of the aldehyde functional group in benzaldehyde derivatives. This process typically involves the reaction of the aldehyde with an alcohol in the presence of a catalyst. Research has focused on optimizing these protocols to enhance efficiency, selectivity, and environmental sustainability.

Acid-Catalyzed Approaches in Acetal (B89532) Formation

The classical method for acetal synthesis involves the use of acid catalysts to activate the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by an alcohol. The mechanism proceeds through the formation of a hemiacetal intermediate, which then reacts with a second alcohol molecule to form the stable acetal and a molecule of water.

A variety of acid catalysts have been employed for this transformation. Traditional homogeneous Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can be corrosive and difficult to separate from the reaction mixture. acs.orgnih.gov To overcome these limitations, significant research has been directed towards the use of solid acid catalysts. These heterogeneous catalysts offer advantages such as easier separation, reusability, and often milder reaction conditions. nacatsoc.orgiupac.org

Examples of solid acid catalysts utilized in benzaldehyde acetalization include:

Zeolites: These microporous aluminosilicates provide shape selectivity and strong acid sites. nacatsoc.org

Metal-Organic Frameworks (MOFs): Materials like UiO-66(Zr) and MIL-101(Cr) have shown excellent catalytic activity due to their high surface area and accessible acid sites. rsc.orgresearchgate.netresearchgate.netacs.org

Supported Heteropolyacids: Tungstophosphoric acid supported on metal oxides like TiO₂ or CeO₂-ZrO₂ demonstrates high activity and durability. nih.govjcsp.org.pkmdpi.com

Sulfonated Resins: Ion-exchange resins like Amberlyst-15 are also effective and commercially available catalysts. nacatsoc.org

Lewis acids, such as titanium tetrachloride and iron(III) chloride, can also catalyze acetalization, offering an alternative to Brønsted acids. acs.org

Table 1: Comparison of Various Acid Catalysts in Benzaldehyde Acetalization

| Catalyst Type | Specific Example | Advantages | Disadvantages |

| Homogeneous Brønsted Acid | Hydrochloric Acid (HCl) | High reactivity, low cost | Corrosive, difficult to separate |

| Zeolite | HZSM-5 | Shape selectivity, reusable | Potential for diffusion limitations |

| Metal-Organic Framework | UiO-66(Zr) | High surface area, tunable acidity | Can be sensitive to moisture |

| Supported Heteropolyacid | H₃PW₁₂O₄₀/TiO₂ | Strong acidity, high efficiency | Potential for leaching of active species |

| Sulfonated Resin | Amberlyst-15 | Commercially available, robust | Lower thermal stability than inorganic solids |

| Homogeneous Lewis Acid | Iron(III) Chloride | Effective for certain substrates | Often requires stoichiometric amounts, moisture sensitive |

Environmentally Benign Synthetic Conditions

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly conditions for the synthesis of 3-(diethoxymethyl)benzaldehyde. A key focus has been the replacement of hazardous and corrosive homogeneous acids with reusable solid catalysts. researchgate.netuniroma1.itunife.it The use of solid acids minimizes waste generation and simplifies product purification. iupac.org

Another green approach involves the use of alternative reaction media. Ionic liquids have emerged as promising "green" solvents and catalysts for acetalization reactions due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netresearchgate.netnih.govrsc.org Some ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup. researchgate.net Deep eutectic solvents (DESs) also represent an environmentally benign alternative to traditional organic solvents. researchgate.net

Furthermore, innovative energy sources are being explored to drive the acetalization reaction under milder conditions. Photo-organocatalytic methods, utilizing photocatalysts like thioxanthenone and visible light from household lamps, have been developed for the efficient synthesis of acetals from a variety of aldehydes, including benzaldehyde derivatives. rsc.org These methods often proceed at ambient temperature, reducing energy consumption. rsc.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, have also been successfully employed, further reducing the environmental impact of the synthesis. organic-chemistry.org

Regioselective Synthesis of Isomeric (Diethoxymethyl)benzaldehydes

The synthesis of specific isomers of (diethoxymethyl)benzaldehyde, such as the ortho- and para-substituted analogues, requires precise control over the regioselectivity of the functionalization of the aromatic ring. Directed ortho-metalation (DoM) has proven to be a powerful strategy for achieving this control. wikipedia.orgunblog.fr

Ortho- and Para-Substituted Analogues Synthesis

Directed ortho-metalation involves the deprotonation of the aromatic ring at the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgias.ac.in The DMG, which contains a heteroatom, coordinates to the lithium atom, directing the deprotonation to the adjacent position. semanticscholar.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the ortho position with high regioselectivity. wikipedia.orgsemanticscholar.org

While DoM is highly effective for ortho-substitution, the synthesis of para-substituted analogues often requires a different approach. This may involve starting with a para-substituted precursor or utilizing electrophilic aromatic substitution reactions where the directing group favors para-substitution. However, electrophilic substitution often yields a mixture of ortho and para isomers, necessitating separation. semanticscholar.org

Lithiation and Formylation Strategies for Functionalization

A common strategy for the synthesis of substituted (diethoxymethyl)benzaldehydes involves a two-step process: lithiation followed by formylation. The acetal group itself can act as a weak directing metalating group, but more commonly, a bromo-substituted benzaldehyde diethyl acetal is used as the starting material. semanticscholar.org

In this approach, a lithium-halogen exchange reaction is performed on, for example, 3-bromobenzaldehyde (B42254) diethyl acetal using an alkyllithium reagent such as n-butyllithium at low temperatures. wikipedia.org This generates the corresponding 3-lithiobenzaldehyde diethyl acetal. This organolithium intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding this compound after workup. fishersci.frliberty.edu This strategy allows for the precise placement of the formyl group on the aromatic ring.

Green Chemistry Principles in the Synthesis of this compound

The development of synthetic routes that utilize non-toxic, biodegradable solvents such as ionic liquids and deep eutectic solvents, or even solvent-free conditions, further enhances the environmental profile of the synthesis. researchgate.netresearchgate.net Moreover, the use of energy-efficient methods, such as photocatalysis at ambient temperature, minimizes the carbon footprint associated with the production of this important chemical intermediate. rsc.org The overarching goal is to design synthetic pathways that are not only efficient and selective but also inherently safer and more environmentally responsible. unife.it

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of reusable solid acid catalysts (zeolites, MOFs, supported heteropolyacids) | Reduced waste, easier product purification, improved atom economy |

| Safer Solvents and Auxiliaries | Use of ionic liquids, deep eutectic solvents, or solvent-free conditions | Reduced use of volatile organic compounds (VOCs), improved safety |

| Design for Energy Efficiency | Photo-organocatalytic methods at ambient temperature | Reduced energy consumption, milder reaction conditions |

| Waste Prevention | Heterogeneous catalysis allows for easy separation and reuse of the catalyst | Minimization of waste streams |

Chemical Reactivity and Mechanistic Investigations of 3 Diethoxymethyl Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, and is readily converted into various other functional groups through condensation, olefination, reduction, and oxidation reactions.

Aromatic aldehydes, such as 3-(diethoxymethyl)benzaldehyde, readily undergo condensation reactions with primary amines and other nitrogen nucleophiles. These acid-catalyzed reactions proceed through a two-step mechanism: initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal, followed by dehydration to yield a stable carbon-nitrogen double bond. nih.gov The reaction with primary amines produces N-substituted imines, commonly known as Schiff bases. libretexts.org

The rate of imine formation is highly pH-dependent, with optimal rates typically observed near a pH of 5. libretexts.org Sufficient acid is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water, but excessive acidity will protonate the amine nucleophile, rendering it non-nucleophilic. libretexts.org Other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) react similarly to form oximes and hydrazones, respectively. libretexts.org

| Nitrogen Nucleophile | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst (e.g., p-TsOH), Solvent (e.g., Toluene), Heat with water removal |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or neutral pH, Solvent (e.g., Ethanol) |

| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic or neutral pH, Solvent (e.g., Ethanol) |

The conversion of the aldehyde in this compound to an alkene can be efficiently achieved through Wittig and Horner-Wadsworth-Emmons (HWE) reactions. Both methods involve the reaction of the carbonyl group with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), typically prepared by deprotonating a phosphonium salt with a strong base. libretexts.org The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and a triphenylphosphine (B44618) oxide byproduct. wikipedia.org The stereochemical outcome depends on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides afford (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding phosphonium ylide. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.org Key advantages of the HWE reaction include the water-solubility of the phosphate (B84403) byproduct, which simplifies purification, and the ability of phosphonate carbanions to react with a wider range of aldehydes. organic-chemistry.org The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS/18-crown-6 in THF), can be used to favor the formation of (Z)-alkenes. nrochemistry.com

| Reaction | Reagent Type | Typical Base | Solvent | Predominant Stereochemistry |

|---|---|---|---|---|

| Wittig Reaction (Stabilized Ylide) | Ph₃P=CH-EWG | NaH, NaOMe | THF, DMF | (E)-alkene |

| Wittig Reaction (Non-stabilized Ylide) | Ph₃P=CH-Alkyl | n-BuLi, t-BuOK | THF, Diethyl ether | (Z)-alkene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂-EWG | NaH, NaOEt | THF, DME | (E)-alkene |

| Still-Gennari Modification (HWE) | (CF₃CH₂O)₂P(O)CH₂-EWG* | KHMDS, 18-crown-6 | THF | (Z)-alkene |

The aldehyde functional group is readily susceptible to both reduction and oxidation. Reduction of the aldehyde in this compound yields the corresponding primary alcohol, (3-(diethoxymethyl)phenyl)methanol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more chemoselective reagent that can be used in protic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions.

Conversely, oxidation of the aldehyde group produces the corresponding carboxylic acid, 3-(diethoxymethyl)benzoic acid. A wide array of oxidizing agents can effect this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or K₂Cr₂O₇ in acid) are effective. nih.gov Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be used, typically in dichloromethane (B109758) (CH₂Cl₂).

| Transformation | Product | Common Reagents | Typical Conditions |

|---|---|---|---|

| Reduction | (3-(diethoxymethyl)phenyl)methanol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT |

| Reduction | (3-(diethoxymethyl)phenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, then H₃O⁺ workup |

| Oxidation | 3-(diethoxymethyl)benzoic acid | Potassium Permanganate (KMnO₄) | Aqueous NaOH/H₂O, Heat; then H₃O⁺ workup |

| Oxidation | 3-(diethoxymethyl)benzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT |

Acetal (B89532) Functional Group Reactivity

The diethyl acetal group serves as a protecting group for a second aldehyde functionality. It is generally stable to bases, organometallic reagents, hydrides, and oxidation conditions, but is labile under acidic conditions.

The primary reaction of the acetal group is acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. For this compound, hydrolysis of the acetal function reveals the second aldehyde group, yielding 1,3-benzenedicarboxaldehyde (isophthalaldehyde). This reaction is reversible and is driven to completion by the use of excess water. spegroup.ru

The mechanism involves protonation of one of the acetal oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair on the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. Subsequent protonation of the second ethoxy group and its elimination as another molecule of ethanol, followed by a final deprotonation, affords the aldehyde.

| Reaction | Product | Reagents | Typical Conditions |

|---|---|---|---|

| Acetal Hydrolysis | 1,3-Benzenedicarboxaldehyde | Aqueous Acid (e.g., HCl, H₂SO₄, p-TsOH) | Solvent (e.g., Acetone, THF, H₂O), RT or Heat |

Transacetalization is an acid-catalyzed reaction where an existing acetal is converted into a different acetal by reaction with another alcohol, often a diol. This process is an equilibrium, and the reaction is typically driven forward by using the new alcohol as the solvent or by removing the original alcohol (in this case, ethanol) by distillation.

For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (such as p-toluenesulfonic acid) would replace the two ethoxy groups with a more stable, five-membered cyclic acetal (a 1,3-dioxolane (B20135) ring). profistend.info Cyclic acetals are often favored entropically and are commonly used as protecting groups due to their enhanced stability compared to acyclic acetals. spegroup.ru The mechanism is analogous to acetal hydrolysis, where the incoming alcohol (ethylene glycol) acts as the nucleophile instead of water.

Multi-Component Reaction Pathways Involving this compound

This compound, with its masked aldehyde functionality, is a versatile substrate for multi-component reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and enhancing atom economy. researchgate.net The diethoxymethyl group serves as a stable acetal, protecting the aldehyde from undesired side reactions while allowing for its participation in concerted, one-pot reaction sequences.

One-pot syntheses involving aromatic aldehydes are cornerstones of modern organic chemistry for rapidly building molecular complexity. nih.gov this compound can serve as the aldehyde component in several classic and contemporary MCRs, typically after in situ or prior deprotection to reveal the reactive carbonyl group.

Biginelli Reaction : This well-known three-component reaction involves an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. The reaction produces dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant pharmacological interest. When used in this reaction, this compound would first undergo hydrolysis to release the aldehyde, which then condenses with urea and the enolate of the β-ketoester to form the DHPM scaffold.

Ugi and Passerini Reactions : These are isocyanide-based MCRs that are fundamental in combinatorial chemistry for creating diverse libraries of compounds. nih.govbeilstein-journals.org

The Passerini three-component reaction (3CR) involves the condensation of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxycarboxamide. researchgate.netnih.gov

The Ugi four-component reaction (4CR) extends this by including a primary amine, leading to the formation of an α-acylaminocarboxamide. beilstein-journals.org In both pathways, the electrophilic carbonyl carbon of the aldehyde (derived from this compound) is attacked by the nucleophilic isocyanide. nih.gov The acetal protection allows the compound to be stable until the acidic conditions of the reaction promote its conversion to the active aldehyde.

The following table summarizes the potential role of this compound as a precursor in these key one-pot reactions.

| Reaction Name | Reactant Type 1 | Reactant Type 2 | Reactant Type 3 | Reactant Type 4 | Key Product Scaffold |

| Biginelli Reaction | Aryl Aldehyde | β-Ketoester | Urea/Thiourea | - | Dihydropyrimidinone |

| Passerini Reaction | Aryl Aldehyde | Carboxylic Acid | Isocyanide | - | α-Acyloxycarboxamide |

| Ugi Reaction | Aryl Aldehyde | Primary Amine | Carboxylic Acid | Isocyanide | α-Acylaminocarboxamide |

This table illustrates common multi-component reactions where an aryl aldehyde, such as that derived from this compound, is a key starting material.

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of interconverting molecules that can adapt their constitution in response to external stimuli, such as the presence of a template. nih.govyoutube.com This field is pivotal for creating complex systems like self-healing materials, molecular sensors, and dynamic hydrogels. researchgate.netnih.gov The formation of imines from aldehydes and amines is one of the most widely used reversible reactions in DCC. nih.gov

The acetal group in this compound makes it an ideal "masked" building block for controlled participation in dynamic covalent libraries. The diethoxymethyl group is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to release the free aldehyde. organic-chemistry.orgkhanacademy.org This property allows for in situ deprotection strategies, where the reactive aldehyde is generated only when needed. researchgate.net

A key strategy involves using a dual-role catalyst, such as a Lewis acid, that can first catalyze the deprotection of the acetal and then facilitate the reversible imine exchange. researchgate.net This approach prevents premature and uncontrolled polymerization or reaction of the building blocks and allows for a more ordered self-assembly process. For example, in a template-directed synthesis, a collection of amine-containing building blocks and this compound could be mixed without reaction. The addition of an acid catalyst and a template would trigger the release of the benzaldehyde (B42025), which then participates in the dynamic imine exchange, allowing the system to equilibrate and form the thermodynamically most stable structure that is templated by the target.

This controlled-release mechanism is particularly valuable for constructing complex architectures where the gradual introduction of a reactive component helps avoid kinetic traps and promotes the formation of the desired, thermodynamically favored product. researchgate.net

Aromatic Ring Functionalization and Derivatization

Beyond the reactions of its aldehyde group, the aromatic ring of this compound is amenable to functionalization, allowing for the synthesis of a wide range of substituted derivatives. The diethoxymethyl (acetal) group can act as a directing group in electrophilic substitution reactions.

A powerful strategy for regioselective functionalization is directed ortho-metalation (DoM) . In this approach, the acetal group directs the deprotonation of the C-2 position (one of the positions ortho to the substituent) by a strong base, typically an organolithium reagent like n-butyllithium. researchgate.netrsc.org The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce a new functional group specifically at the C-2 position.

The general scheme for this process is as follows:

Metalation : this compound is treated with n-butyllithium at low temperature, leading to the selective abstraction of the proton at the C-2 position.

Electrophilic Quench : The resulting organolithium species is reacted with an electrophile (E+).

Functionalization : A new substituent (E) is introduced onto the aromatic ring at the position ortho to the diethoxymethyl group.

This methodology enables the synthesis of various 2,3-disubstituted benzaldehyde derivatives, which are valuable intermediates in organic synthesis.

The table below illustrates potential derivatization products using the DoM strategy.

| Electrophile | Reagent Example | Introduced Group (E) | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | 2-Methyl-3-(diethoxymethyl)benzaldehyde |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) | 2-(1-Hydroxy-1-methylethyl)-3-(diethoxymethyl)benzaldehyde |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) | 2-(Trimethylsilyl)-3-(diethoxymethyl)benzaldehyde |

| Carbon Dioxide | CO₂ (followed by acid workup) | Carboxylic acid (-COOH) | 2-(Diethoxymethyl)-6-formylbenzoic acid |

This table provides examples of electrophiles that can be used to functionalize the aromatic ring of this compound via directed ortho-metalation.

Applications of 3 Diethoxymethyl Benzaldehyde in Complex Molecule Synthesis

Precursor in Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on the assembly of complex chemical systems from smaller components, 3-(Diethoxymethyl)benzaldehyde provides a strategic starting point for creating large, well-defined structures. The latent aldehyde functionality is essential for building elaborate scaffolds that can form host-guest complexes or self-assemble into larger ordered materials.

This compound is a key starting material for the synthesis of terpyridinebenzaldehyde isomers, which are fundamental components in the construction of metal-organic complexes and functional materials. Researchers have developed an environmentally friendly, one-pot synthesis for a series of terpyridinebenzaldehyde isomers, including the meta-substituted variant derived from this compound. researchgate.net

This method involves reacting the protected benzaldehyde (B42025) with 2-acetylpyridine (B122185) in the presence of ammonia (B1221849) and ethanol (B145695) at room temperature. researchgate.net The use of the diethoxymethyl-protected form is advantageous as it allows for a clean and high-yielding reaction. The process is noted for its operational simplicity, mild reaction conditions, and satisfying product yields, making it a substantial improvement over more complex, multi-step procedures. researchgate.net The resulting terpyridine ligands are crucial in coordination chemistry, capable of binding to various metal ions to form complexes with specific electronic and photophysical properties.

| Starting Material | Key Reagents | Solvents | Position | Key Advantage |

|---|---|---|---|---|

| (Diethoxymethyl)benzaldehyde | 2-acetylpyridine, Ammonia | Ethanol, Water | meta (3-position) | Environmentally friendly, simple work-up, good yield researchgate.net |

While direct literature detailing the use of this compound for synthesizing macrocyclic dithioacetal cyclophanes is not prominent, the fundamental chemistry of its components is well-established in this area. Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain, and they are significant in host-guest chemistry. yildiz.edu.tr Dithioacetals, formed by the reaction of an aldehyde with a dithiol, are stable linkages used to create polymers and macrocycles. researchgate.net

The general synthesis of polydithioacetals involves the acid-catalyzed reaction of a benzaldehyde derivative with an alkyl dithiol. researchgate.net This polymerization process exists in a ring-chain equilibrium, where the formation of larger macrocycles can occur, particularly under dilute conditions. Given that this compound provides a latent aldehyde at a meta position, it is a plausible precursor for creating bent or angular cyclophane structures after deprotection and subsequent reaction with a dithiol.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Aldehydes are among the most important functional groups for COF synthesis, typically undergoing condensation reactions with amines to form stable imine linkages. The geometry of the building blocks dictates the topology and pore structure of the resulting COF.

This compound, as a precursor to isophthalaldehyde (B49619) (a 1,3-dialdehyde), is a valuable building block for COFs. The mono-protected nature of this compound allows for stepwise or controlled polymerization, which can be critical for forming complex or functionalized frameworks. Building blocks with 1,3-substitution patterns, such as 3-formylphenylboronic acid, are used to create COFs with specific pore environments and properties. rsc.org The use of a meta-substituted aldehyde building block like this compound enables the construction of COFs with unique network topologies compared to those built from linear (para-substituted) linkers. These materials have potential applications in gas storage, separation, and catalysis. nih.gov

Building Block in Medicinal Chemistry Research

The structural motifs derived from this compound are integral to the discovery of new pharmaceuticals. Its ability to introduce a substituted phenyl ring into larger molecules makes it a common intermediate in the synthesis of heterocyclic compounds and targeted therapeutic agents. researchgate.net

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal chemistry. This compound serves as a versatile precursor for several important classes of heterocycles.

1,3-diazabicyclo[3.1.0]hex-3-enes: Research has shown that diethoxymethyl-protected benzaldehydes are effective reagents for synthesizing this class of photochromic compounds. In a one-pot, three-component reaction, an appropriately substituted benzaldehyde reacts with a trans-2-aroyl-3-arylaziridine and ammonium (B1175870) acetate (B1210297) to yield the bicyclic aziridine (B145994) structure. mdpi.commdpi.com Specifically, the 4-(diethoxymethyl)benzaldehyde (B1630343) isomer has been used to create these complex heterocyclic systems, demonstrating the utility of the protected aldehyde in this transformation. mdpi.commdpi.com This reaction highlights a pathway where the 3-isomer could be used to generate constitutional isomers of these functionally important molecules.

Tetrahydroquinolines: The tetrahydroquinoline scaffold is present in numerous biologically active compounds. Patent literature discloses the use of this compound as a key starting material in a multi-step synthesis of potent enzyme inhibitors. In these synthetic pathways, the protected aldehyde is transformed through a series of reactions that ultimately construct the tetrahydroquinoline core, which serves as a central component of the final active pharmaceutical ingredient.

Benzimidazoles: Benzimidazoles are a prominent class of heterocycles with a wide range of pharmaceutical applications, including as antimicrobial and anticancer agents. A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov After deprotection of the acetal (B89532), this compound can readily participate in this reaction to produce 2-(3-formylphenyl)-1H-benzimidazole, introducing the substituted phenyl group at the 2-position of the benzimidazole (B57391) ring.

Poly(ADP-ribose) Polymerase (PARP) is a family of enzymes crucial for DNA repair, and its inhibitors are a major class of targeted cancer therapies. This compound is explicitly cited as a precursor in the synthesis of dihydropyridophthalazinone derivatives that function as potent PARP inhibitors. mdpi.com

In the patented synthesis, this compound is prepared from isophthalaldehyde and serves as an early-stage intermediate. mdpi.com Its protected aldehyde group is preserved through several steps while other parts of the molecule are assembled. The subsequent transformation of this intermediate leads to the construction of the complex heterocyclic system responsible for inhibiting the PARP enzyme. This application underscores the importance of this compound in creating advanced therapeutic agents.

| Compound | Role | Therapeutic Target | Final Product Class | Source |

|---|---|---|---|---|

| This compound | Starting Material / Intermediate | Poly(ADP-ribose) Polymerase (PARP) | Dihydropyridophthalazinone Inhibitors | mdpi.com |

Role in Polymer Chemistry and Bioconjugation

In polymer science and bioconjugation, precision and control over the functional groups at the ends of polymer chains are paramount. This compound provides a chemical handle to introduce a latent aldehyde functionality onto a polymer backbone, which can later be revealed for specific conjugation reactions. This is particularly relevant in the synthesis of advanced materials for biomedical applications, such as drug delivery systems.

Heterotelechelic polymers, which possess different functional groups at each of their chain ends, are highly sought after for creating sophisticated biomaterials. The synthesis of these polymers can be achieved using initiators that contain a protected functional group.

Research has demonstrated a method for synthesizing heterotelechelic Poly(ethylene glycol) (PEG) derivatives using an analogous compound, potassium 4-(diethoxymethyl)benzyl alkoxide, as an initiator for the ring-opening polymerization of ethylene (B1197577) oxide. elsevierpure.comnih.gov This process creates a PEG chain with a protected benzaldehyde group (the diethoxymethyl group) at one end (the α-end) and a hydroxyl group at the other (the ω-end). The hydroxyl end can then be further modified. For example, it can be converted to a 2-pyridyldithio group, a functional group widely used for conjugation to thiol-containing molecules like cysteine residues in proteins. nih.govacs.org

The diethoxymethyl group remains stable throughout the polymerization and subsequent modification of the ω-end. acs.org This protecting group can then be removed under mild aqueous acidic conditions (e.g., pH 5.0) to regenerate the free benzaldehyde group at the α-end, yielding the final heterotelechelic polymer. nih.govacs.org This approach, utilizing the diethoxymethylbenzyl moiety, provides a highly efficient and selective route to α-benzaldehyde, ω-functionalized PEG derivatives.

| Step | Description | Key Reagents | Resulting Functional Group |

| 1. Initiation | Ring-opening polymerization of ethylene oxide. | Potassium 3-(diethoxymethyl)benzyl alkoxide | α-(diethoxymethyl)benzyl, ω-hydroxyl |

| 2. ω-End Modification | Conversion of the terminal hydroxyl group. | e.g., Methanesulfonyl chloride, followed by thiol reagents | α-(diethoxymethyl)benzyl, ω-pyridyldithio |

| 3. Deprotection | Hydrolysis of the acetal group. | Aqueous Acid (e.g., HCl at pH 5.0) | α-benzaldehyde, ω-pyridyldithio |

Table 1: Key steps in the synthesis of a heterotelechelic PEG derivative using a 3-(diethoxymethyl)benzyl-based initiator.

The benzaldehyde group, once deprotected on the polymer chain, serves as a key functional group for bioconjugation. Aldehydes react readily with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form an imine bond (also known as a Schiff base). nih.gov This reaction is particularly useful because it can proceed under physiological conditions (e.g., pH 7.4). acs.org

The resulting benzoic-imine linkage is dynamic and pH-sensitive. nih.gov It is relatively stable at neutral or physiological pH but is susceptible to hydrolysis and cleavage under mildly acidic conditions. acs.orgnih.govconcordia.ca This property is highly advantageous for creating "smart" drug delivery systems. For instance, a polymer-drug conjugate linked by an imine bond can remain intact in the bloodstream (pH ~7.4) but release its therapeutic payload in the more acidic microenvironment of a tumor or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5). nih.govconcordia.ca The ability to form these acid-labile linkages makes benzaldehyde-functionalized polymers, derived from precursors like this compound, valuable tools in advanced biomedical research. researchgate.net

Application in Photochromic Compound Development

Photochromic compounds are molecules that can undergo a reversible transformation between two forms that possess different absorption spectra, a change often visible as a distinct change in color upon irradiation with light. researchgate.net A general synthetic strategy for certain classes of photochromic compounds, such as fulgides, involves the Stobbe condensation. beilstein-journals.orgijirt.orgijirt.org

The Stobbe condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a succinic acid ester. beilstein-journals.org Aromatic aldehydes are common starting materials for this reaction, leading to the formation of fulgide precursors. beilstein-journals.orgbeilstein-journals.org These precursors are then cyclized to form the final photochromic fulgide structure. beilstein-journals.org

Given that this compound is an aromatic aldehyde, it represents a suitable starting material for the synthesis of novel photochromic compounds. By reacting it with a succinate (B1194679) derivative, a new fulgide precursor could be formed. The presence of the diethoxymethyl group offers a site for further chemical modification after the fulgide core has been constructed, potentially allowing for the attachment of other functional moieties to tune the photochromic properties or to link the molecule to other systems.

Precursor to 3-Acetylindole (B1664109) Derivatives

This compound also serves as a valuable precursor in the synthesis of substituted 3-acetylindole derivatives. These indole (B1671886) derivatives are important scaffolds in medicinal chemistry, forming the basis for compounds with a wide range of biological activities. thepharmajournal.com

A common method for synthesizing these derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a ketone with an α-hydrogen (like 3-acetylindole) and an aromatic aldehyde that lacks an α-hydrogen (like this compound). thepharmajournal.comwikipedia.orgtaylorandfrancis.com The reaction results in the formation of an α,β-unsaturated ketone, often referred to as a chalcone-like structure. thepharmajournal.com

In this synthesis, 3-acetylindole is treated with this compound in the presence of a base, such as sodium hydroxide (B78521) in methanol (B129727). thepharmajournal.com The reaction condenses the two molecules to yield a (2E)-1-(1H-indol-3-yl)-3-[3-(diethoxymethyl)phenyl]prop-2-en-1-one derivative. This product can then be used as an intermediate for creating more complex heterocyclic compounds. thepharmajournal.com The diethoxymethyl group can be retained as a stable feature or deprotected in a subsequent step to reveal a second aldehyde group for further reactions.

| Ketone Reactant | Aldehyde Reactant Example | Base Catalyst | Product Type |

| 3-Acetylindole | 4-Dimethylaminobenzaldehyde | 2% NaOH | Indolyl chalcone |

| 3-Acetylindole | 2-(Trifluoromethyl)benzaldehyde | 2% NaOH | Indolyl chalcone |

| 3-Acetylindole | 4-(Methylthio)benzaldehyde | 2% NaOH | Indolyl chalcone |

| 3-Acetylindole | This compound | 2% NaOH | Indolyl chalcone |

Table 2: Examples of Claisen-Schmidt condensation reactions between 3-acetylindole and various aromatic aldehydes to produce 3-acetylindole derivatives. thepharmajournal.comthepharmajournal.com

Spectroscopic and Structural Elucidation in Research of 3 Diethoxymethyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Diethoxymethyl)benzaldehyde derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The aldehyde proton (-CHO) characteristically appears as a singlet far downfield, typically in the range of δ 9.9-10.1 ppm. The protons of the aromatic ring appear in the δ 7.4-7.8 ppm region, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their substitution pattern and coupling with adjacent protons. The acetal (B89532) methine proton (-CH(OEt)₂) gives a singlet around δ 5.5 ppm. The ethoxy group protons show a quartet for the methylene (B1212753) (-OCH₂CH₃) protons around δ 3.5-3.7 ppm and a triplet for the methyl (-OCH₂CH₃) protons around δ 1.2 ppm, with the characteristic coupling between them.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically around δ 192 ppm. The carbons of the benzene (B151609) ring resonate in the δ 125-140 ppm region. The acetal carbon (-CH(OEt)₂) is found around δ 101-103 ppm. The carbons of the ethoxy groups appear at approximately δ 60-62 ppm for the methylene (-OCH₂) and around δ 15 ppm for the methyl (-CH₃) carbons. rsc.org Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's structure. mdpi.comcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aldehyde | -CHO | 9.9 - 10.1 (s) | 192 |

| Aromatic | Ar-H | 7.4 - 7.8 (m) | 125 - 140 |

| Acetal | -C H(OEt)₂ | 5.5 (s) | 102 |

| Acetal | -CH(O CH₂)₂ | 3.5 - 3.7 (q) | 61 |

| Acetal | -CH(OCH₂C H₃)₂ | 1.2 (t) | 15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net

The most prominent peak in the spectrum is the strong C=O stretching vibration of the aldehyde's carbonyl group, which typically appears in the range of 1690-1715 cm⁻¹. masterorganicchemistry.commit.edu Another key diagnostic feature for the aldehyde is the presence of two weaker C-H stretching bands around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. docbrown.info The diethoxymethyl group (an acetal) is characterized by strong C-O-C stretching bands, typically found in the 1050-1150 cm⁻¹ region. Analyzing these characteristic frequencies allows for the confirmation of the key functional groups within the molecular structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Bond | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H | Aldehyde | ~2850, ~2750 | Weak |

| C=O | Aldehyde | 1715 - 1690 | Strong |

| C=C | Aromatic | 1600 - 1450 | Medium-Weak |

| C-O | Acetal/Ether | 1150 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Product Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems. It is a particularly useful technique for monitoring the progress of chemical reactions involving chromophores, such as the aromatic aldehyde group in this compound derivatives. spectroscopyonline.comnih.gov

The benzaldehyde (B42025) moiety contains a π-conjugated system that absorbs UV light. As a reaction proceeds, for instance, the conversion of the aldehyde group to another functional group (e.g., an alcohol or an imine), the electronic structure and extent of conjugation change. researchgate.netresearchgate.net This change results in a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity. thermofisher.com By recording UV-Vis spectra at regular intervals, the disappearance of a reactant's characteristic absorption band and the appearance of a product's band can be tracked, allowing for the determination of reaction kinetics and endpoints. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, which has a molecular formula of C₁₂H₁₆O₃, the calculated molecular weight is 208.25 g/mol . sigmaaldrich.comchemicalbook.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. For this compound, this would be at m/z 208. The fragmentation pattern can also provide structural confirmation. Common fragmentation pathways for acetals involve the loss of an ethoxy group (-OCH₂CH₃), leading to a significant peak at m/z 163. Subsequent fragmentation could involve the loss of other groups, providing a unique fingerprint for the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the molecular formula. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. nih.gov

To perform this analysis, a suitable single crystal of the this compound derivative must first be grown. researchgate.net This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.govuni-mainz.de The analysis yields an electron density map from which the positions of the individual atoms can be determined. carleton.edu This allows for the absolute confirmation of the molecular structure, including the conformation of the diethoxymethyl group and its orientation relative to the benzaldehyde ring. The data obtained can also reveal details about how the molecules pack together in the crystal lattice, governed by intermolecular forces. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. chemcollective.orgyoutube.com

For this compound, the molecular formula is C₁₂H₁₆O₃. sigmaaldrich.com The theoretical elemental composition can be calculated from this formula. An experimental elemental analysis of a pure sample would yield percentage values for C, H, and O. A close agreement between the experimental and theoretical percentages validates the proposed empirical and, by extension, molecular formula of the synthesized compound. stackexchange.com For a compound to be considered pure, the experimentally found values for carbon and hydrogen should be within ±0.4% of the calculated values.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₆O₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 69.20 |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 7.76 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 23.05 |

| Total | 208.28 | 100.00 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state geometry and various molecular properties. For benzaldehyde (B42025) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), are commonly employed to optimize molecular geometry and predict electronic characteristics. mdpi.com

The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comresearchgate.net For aromatic aldehydes, the HOMO is typically localized over the benzene (B151609) ring and the aldehyde group, while the LUMO is often centered on the carbonyl group, indicating its electrophilic nature. uwosh.edu

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. researchgate.netasrjetsjournal.org These descriptors, based on Koopman's theorem, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be deformed.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment, calculated as μ²/2η (where μ is the chemical potential, -χ). mdpi.comnih.gov

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In a molecule like 3-(Diethoxymethyl)benzaldehyde, the MEP would show a negative potential (typically colored red) around the oxygen atoms of the aldehyde and ether groups, indicating these are sites for electrophilic attack. A positive potential (blue) would be expected around the aldehyde proton and parts of the benzene ring, indicating sites susceptible to nucleophilic attack.

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 eV |

| LUMO Energy | ELUMO | -1.95 eV |

| Energy Gap | ΔE | 4.90 eV |

| Ionization Potential | I | 6.85 eV |

| Electron Affinity | A | 1.95 eV |

| Global Hardness | η | 2.45 eV |

| Global Softness | S | 0.41 eV-1 |

| Electronegativity | χ | 4.40 eV |

| Electrophilicity Index | ω | 3.95 eV |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For flexible molecules like this compound, conformational analysis is essential to identify the most stable spatial arrangements (conformers) and the energy barriers between them. dtic.mil

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds:

The bond between the benzene ring and the methine carbon of the diethoxymethyl group.

The two C-O bonds within the diethoxymethyl (acetal) group.

The C-O bonds of the ethoxy groups.

Computational methods like molecular mechanics or DFT can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy of the resulting geometry. rsc.org This analysis reveals the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states between conformers). For substituted benzenes, the orientation of the substituent relative to the aromatic ring is a key determinant of stability. dtic.mil In the case of the diethoxymethyl group, steric interactions between the ethoxy groups and the hydrogen atoms on the benzene ring will influence the preferred rotational angle.

Furthermore, acetal (B89532) groups are subject to stereoelectronic effects, such as the anomeric effect, where n → σ* interactions between an oxygen lone pair (n) and an adjacent anti-periplanar C-O antibonding orbital (σ*) provide stabilization. nih.gov DFT calculations combined with Natural Bond Orbital (NBO) analysis can quantify these stabilizing interactions and help explain conformational preferences. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational changes, offering insight into how the molecule explores its conformational space at a given temperature and in different environments (e.g., in a solvent). aip.org This can be particularly useful for understanding how this compound might interact with other molecules, such as substrates or solvent molecules, by revealing its accessible conformations and dynamic flexibility.

| Conformer | Dihedral Angle (Cring-Cring-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | ~90° (Perpendicular) | 0.00 | 75.5 |

| Local Minimum | ~0° (Planar) | 1.10 | 14.2 |

| Transition State | ~45° | 2.50 | - |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the transition state (TS) structures that represent the energy bottleneck of the reaction. The calculated height of this energy barrier, the activation energy (ΔG‡), allows for the prediction of reaction rates and helps to explain selectivity. acs.org

For reactions involving this compound, computational methods can be applied to various transformations. A primary example is the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. This includes reactions like the Grignard or Wittig reactions. rsc.orgwikipedia.org

Example: Grignard Reaction Mechanism The addition of a Grignard reagent (R-MgX) to the aldehyde group of this compound can be modeled using DFT. Calculations would involve:

Locating Reactants: Optimizing the geometry of the reactants, this compound and the Grignard reagent, often including coordinating solvent molecules like THF. rsc.org

Searching for the Transition State: Identifying the TS structure for the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. This is a critical step that often involves complex, multi-component transition states. rsc.org

Identifying Intermediates and Products: Optimizing the structure of the resulting magnesium alkoxide intermediate and the final alcohol product after hydrolysis.

Calculating Energies: Computing the relative free energies of all stationary points (reactants, TS, intermediates, products) to construct a reaction energy profile.

Studies on the Wittig reaction with benzaldehyde have shown that the mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate directly, and computational studies have been key in displacing older theories involving betaine (B1666868) intermediates. pitt.eduresearchgate.netresearchgate.net Similarly, DFT has been used to study the multi-step reaction of benzaldehyde with amines to form hemiaminals and Schiff bases, identifying multiple transition states along the reaction coordinate. nih.gov These computational approaches could be directly applied to understand the synthesis and subsequent reactions of this compound, providing a molecular-level understanding of the reaction pathways.

| Reaction | Nucleophile | Solvent (Continuum Model) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Grignard Addition | CH3MgCl | THF | 15.5 |

| Wittig Reaction (unstabilized ylide) | Ph3P=CH2 | THF | 12.8 |

| Hydride Reduction | BH4- | Ethanol (B145695) | 18.2 |

Future Research Directions and Emerging Trends

Novel Synthetic Pathways to 3-(Diethoxymethyl)benzaldehyde Analogues

The development of new synthetic methods is pivotal for expanding the chemical space accessible from this compound. Future research is trending towards more efficient, atom-economical, and diversity-oriented strategies to generate a wide array of analogues.

One promising area is the application of multi-component reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Reactions like the Ugi and Passerini syntheses could utilize the free aldehyde of this compound to rapidly generate libraries of peptidomimetic scaffolds. rsc.org These scaffolds would contain a latent aldehyde (the diethoxymethyl group) available for subsequent post-modification, enabling the creation of intricate and diverse molecular architectures.

Another key trend is the use of transition-metal-catalyzed C-H functionalization . researchgate.netyale.edu This powerful technique allows for the direct modification of the aromatic ring C-H bonds, offering a direct route to introduce new substituents (e.g., alkyl, aryl, or heteroaryl groups) at specific positions. organic-chemistry.org The acetal (B89532) group can act as a directing group or simply remain inert during these transformations, providing a streamlined pathway to novel analogues that would be difficult to access through traditional methods.

Furthermore, modern cross-coupling reactions offer modular approaches to analogue synthesis. acs.org By first introducing a halogen (e.g., bromine or iodine) onto the aromatic ring of this compound, a handle is created for palladium-catalyzed reactions like Suzuki, Sonogashira, or Hiyama couplings. mdpi.comrsc.org This enables the straightforward introduction of a vast range of functional groups. The stability of the acetal under these conditions is a significant advantage. organic-chemistry.org

| Synthetic Method | Description | Potential Analogues |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more reactants. The free aldehyde participates, leaving the acetal intact for later modification. nih.govmdpi.com | Peptidomimetics, highly substituted heterocycles with a latent aldehyde function. rsc.org |

| C-H Functionalization | Direct conversion of C-H bonds on the aromatic ring to C-C or C-X bonds using a metal catalyst. researchgate.net | Analogues with novel alkyl, aryl, or functional groups at positions ortho or para to existing substituents. yale.edu |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of a halogenated precursor with organoboron, organosilicon, or other organometallic reagents. mdpi.comrsc.org | Biaryl compounds, acetylenic derivatives, and other complex structures built upon the core scaffold. organic-chemistry.org |

Expanded Applications in Materials Science and Nano-Chemistry

The distinct reactivity of the two functional groups in this compound makes it an ideal bifunctional monomer for creating advanced polymers and functional nanomaterials. acs.orgresearchgate.net Future research will likely focus on its use in constructing materials with precisely controlled architectures and tailored properties.

In polymer science , this compound can be used in step-growth polymerizations. nsf.gov The free aldehyde can undergo reactions like Friedel-Crafts polycondensation, while the protected diethoxymethyl group remains unreactive. rsc.org After polymerization, the acetal groups along the polymer backbone can be deprotected with acid to reveal a series of reactive aldehyde functionalities. utwente.nl These can then be used for cross-linking the polymer, grafting side chains, or conjugating biomolecules, creating functional materials for applications in drug delivery or specialty coatings. utwente.nl

In nano-chemistry , the molecule serves as a versatile ligand for the surface modification of nanoparticles and other substrates. dntb.gov.uanih.govnih.gov The aldehyde group can be used to covalently attach the molecule to amine-functionalized surfaces via reductive amination. nih.gov This process coats the surface with molecules presenting an outward-facing diethoxymethyl group. Subsequent hydrolysis can unmask the aldehyde, creating a highly functionalized surface ready for further chemical transformations, such as the immobilization of proteins or the construction of self-assembled monolayers. nih.govresearchgate.net

| Application Area | Role of this compound | Resulting Material/System | Potential Use |

| Polymer Synthesis | Bifunctional monomer in step-growth polymerization. nsf.govacs.org | Linear polymers with latent aldehyde groups along the backbone. | Recyclable polymers, stimuli-responsive hydrogels, platforms for bioconjugation. utwente.nl |

| Surface Functionalization | Anchoring molecule for modifying surfaces via its aldehyde group. nih.gov | Surfaces decorated with protected aldehydes, which can be deprotected for further reaction. | Biosensors, functionalized SPR chips, patterned surfaces for cell culture. researchgate.net |

| Nanoparticle Modification | Ligand for coating nanoparticles, introducing reactive sites. researchgate.net | Core-shell nanoparticles with a functionalizable surface. | Targeted drug delivery vehicles, recoverable catalysts, diagnostic imaging agents. |

Advanced Catalytic Transformations

The chemical structure of this compound, featuring a reactive aldehyde and a robust acetal, makes it an intriguing substrate for advanced catalytic transformations. The acetal group is stable under a wide range of conditions, including neutral, basic, and many catalytic environments, making it an effective protecting group. chemistrysteps.comlibretexts.orglibretexts.org

A major area of future research is in asymmetric catalysis , where the goal is to convert the free aldehyde into a chiral functional group with high enantioselectivity. nih.gov Chiral Lewis acid or organocatalytic systems could be employed for reactions such as asymmetric alkylations, aldol (B89426) reactions, or cyanohydrin formations. researchgate.net The development of catalysts that can selectively transform the aldehyde on this specific substrate would provide access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Additionally, the molecule is a prime candidate for catalytic cross-coupling reactions that build molecular complexity. A halogenated derivative of this compound can be coupled with various partners using palladium, nickel, or copper catalysts. mdpi.comnih.gov The inertness of the diethoxymethyl group ensures that the reaction proceeds selectively at the halogenated site, preserving the protected aldehyde for subsequent transformations. This strategy allows for the modular construction of complex molecules where the final deprotection of the acetal reveals a key functional group. organic-chemistry.org

| Catalytic Transformation | Catalyst Type | Role of this compound | Product Class |

| Asymmetric Alkynylation | Chiral Zinc or Titanium complexes nih.gov | Substrate (reacts at the free aldehyde) | Enantiomerically enriched propargylic alcohols |

| Asymmetric Alkylation | Chiral Titanium TADDOLate complexes researchgate.net | Substrate (reacts at the free aldehyde) | Chiral secondary alcohols |

| Hiyama Cross-Coupling | Palladium catalyst with a phosphine (B1218219) ligand mdpi.com | Halogenated precursor (acetal is inert) | Unsymmetrical biaryl compounds |

| Suzuki-Miyaura Coupling | Palladium catalyst organic-chemistry.org | Halogenated precursor (acetal is inert) | Functionalized biaryls and heteroaryls |

Integration in Automated Synthesis Platforms

The unique properties of this compound make it highly suitable for modern, high-throughput chemistry. The stability of the acetal protecting group is a key advantage in automated synthesis, where reactions are often run in parallel without intermediate purification steps. pearson.compressbooks.pub

Future work will likely see the integration of this compound into automated synthesis platforms for diversity-oriented synthesis and drug discovery. Its free aldehyde can serve as an entry point for various multi-component reactions that are amenable to automation. A robotic platform could dispense this compound along with a diverse set of other building blocks (e.g., amines, isocyanides, carboxylic acids) into a multi-well plate to generate a large library of complex products. nih.govmdpi.com The acetal group would remain intact throughout these automated sequences, acting as a stable, protected form of a second aldehyde.

This "masked" functionality is crucial for creating molecular libraries where a final, uniform deprotection step can reveal a reactive aldehyde across all compounds in the library. This allows for subsequent screening against biological targets or for further derivatization, making this compound a powerful tool for accelerating the discovery of new bioactive molecules.

| Feature | Advantage for Automated Synthesis | Example Application |

| Bifunctionality | Allows for two orthogonal reaction pathways: one at the free aldehyde, one after deprotection. | Building a primary library using the aldehyde, then creating a secondary library after deprotection. |

| Stable Protecting Group | The diethoxymethyl group is robust and survives many common reaction conditions used in automated workflows (e.g., basic, nucleophilic). libretexts.org | Use in multi-step reaction sequences without needing to purify intermediates. |

| MCR Compatibility | The free aldehyde is an excellent component for automated multi-component reactions (e.g., Ugi, Passerini). nih.govrsc.org | Rapid generation of large, diverse libraries of complex molecules from a single building block. |

| Latent Reactivity | The acetal can be deprotected in a final step across an entire library to reveal a reactive handle for further chemistry or screening. | Creating libraries of compounds for fragment-based screening where the aldehyde can form a covalent bond with a target protein. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.